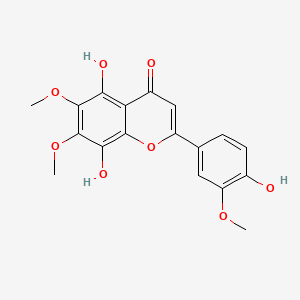
Isothymonin
Übersicht
Beschreibung
Isothymonin is a methylated flavone derived from apigenin and luteolin. It is found in plants such as tulsi (Ocimum sanctum), thyme, and spearmint . This compound is known for its potential therapeutic properties, including anti-inflammatory and antioxidant activities .
Wirkmechanismus
Target of Action
Isothymonin is a methylated flavone derived from apigenin and luteolin . It is found in Ocimum sanctum Linn, also known as Tulsi It is known that the plant extract has various properties including anti-diabetic, antioxidant, and antimicrobial as well as wound healing properties .
Mode of Action
The action of these phytochemicals gives tulsi its medicinal value
Biochemical Pathways
Metabolomics can provide a broad picture of the metabolome and insights into complex biochemical pathways by quantifying metabolites that are known players in major metabolic pathways
Pharmacokinetics
It is known that this compound is practically insoluble in water and is a very weakly acidic compound . These properties could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
It is known that the plant extract has various properties including anti-diabetic, antioxidant, and antimicrobial as well as wound healing properties
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, this compound is found in common thyme and spearmint , and the growth conditions of these plants could potentially influence the concentration and efficacy of this compound. Furthermore, the solubility of this compound could be influenced by the pH of the environment .
Biochemische Analyse
Biochemical Properties
Isothymonin plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in reducing oxidative damage within cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase, thereby exhibiting anti-inflammatory properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting cell proliferation. It also modulates the expression of genes involved in cell cycle regulation, such as p53 and Bcl-2 . Furthermore, this compound enhances cellular metabolism by increasing the activity of key metabolic enzymes, leading to improved energy production and reduced oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as proteins and enzymes, altering their activity and function. For instance, it binds to the active site of cyclooxygenase, inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . This compound also modulates gene expression by interacting with transcription factors and influencing their binding to DNA, thereby regulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its bioactivity. Long-term studies have shown that this compound maintains its antioxidant and anti-inflammatory properties for several weeks, but its efficacy may decrease over time due to degradation . Additionally, prolonged exposure to this compound has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, and further increases in dosage do not result in additional benefits . It is crucial to determine the optimal dosage of this compound to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. It has been shown to modulate the activity of enzymes involved in the detoxification of reactive oxygen species, such as glutathione peroxidase and glutathione reductase . This compound also affects metabolic flux by influencing the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide phosphate . These interactions contribute to the overall metabolic balance within cells and tissues.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to interact with membrane transporters, such as organic anion-transporting polypeptides, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, this compound can be targeted to the mitochondria through mitochondrial targeting sequences, where it exerts its antioxidant effects by scavenging reactive oxygen species . The subcellular localization of this compound is essential for its proper functioning and therapeutic efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isothymonin can be synthesized from 5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxy-4H-1-benzopyran-4-one. The reaction involves the use of hydrogen chloride in methanol and water at 100°C for 4 hours .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: Isothymonin undergoes various chemical reactions, including oxidation and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can react with oxidizing agents to form oxides. Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a range of substituted flavones.
Wissenschaftliche Forschungsanwendungen
Isothymonin has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
- Cirsimaritin
- Isothymusin
- Apigenin
- Luteolin
Isothymonin stands out for its potential therapeutic benefits and its presence in widely used medicinal plants like tulsi.
Eigenschaften
IUPAC Name |
5,8-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)17(24-2)18(25-3)15(22)16(13)26-11/h4-7,19,21-22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDGLNFYKPCMSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)O)OC)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3,5-Dimethylpyrazol-1-yl)-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3039051.png)
![(5E)-5-[(5-chloro-1,3-dimethylpyrazol-4-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-4-one](/img/structure/B3039052.png)
![2-[(1E)-3-(3,4-dichlorophenoxy)prop-1-en-1-yl]-1-methylpyrrolidine](/img/structure/B3039055.png)
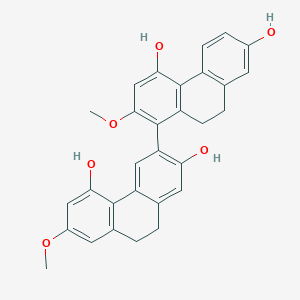
![4-[1,1'-biphenyl]-4-yl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B3039059.png)
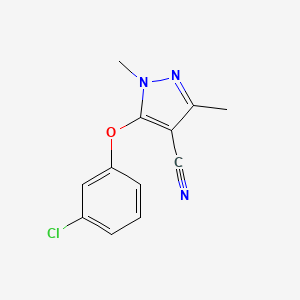
![(3-{2-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B3039062.png)
![1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B3039064.png)
![(3,5-Dimethylpyrazol-1-yl)-[2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]methanone](/img/structure/B3039065.png)
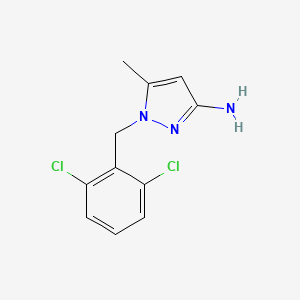
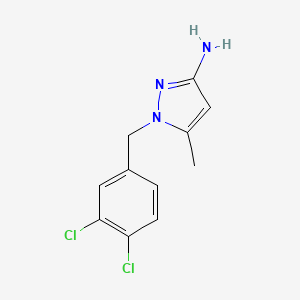
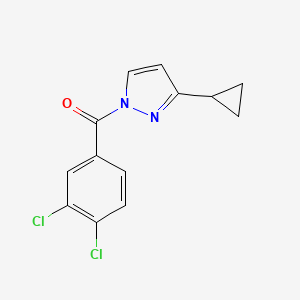

![Dimethyl 2-[(2-chloropropanoyl)amino]terephthalate](/img/structure/B3039073.png)
